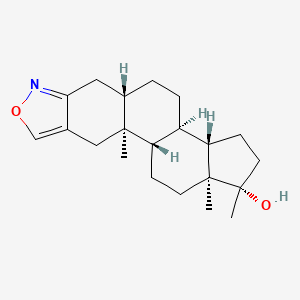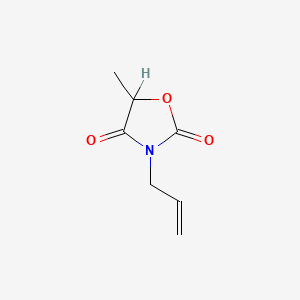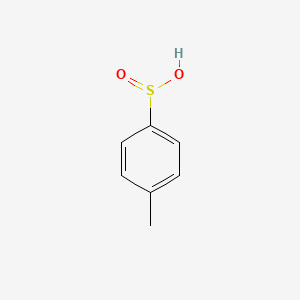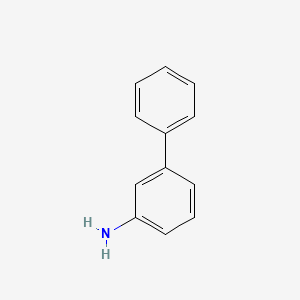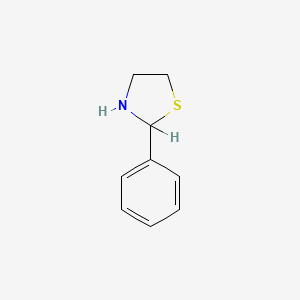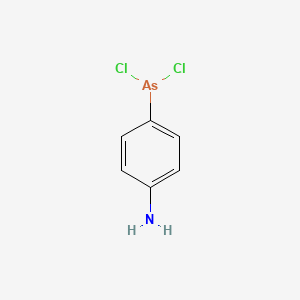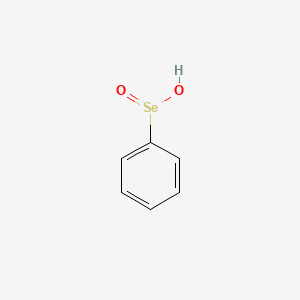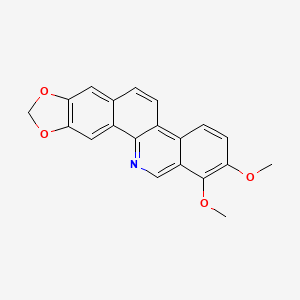
Norchelerythrine
Descripción general
Descripción
Norchelerythrine is an alkaloid isolated from the roots of Zanthoxylum capense. It exhibits antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis, and Escherichia coli .
Synthesis Analysis
The total synthesis of Norchelerythrine was accomplished via the internal aryl–aryl coupling reaction of halo amides protected by a methoxymethyl group with the palladium reagent, followed by reduction with lithium aluminium hydride and treatment with hydrochloric acid .Molecular Structure Analysis
Norchelerythrine has a molecular formula of C20H15NO4 and a molecular weight of 333.34 . Its structure includes a benzodioxolo phenanthridine skeleton .Chemical Reactions Analysis
The synthesis of Norchelerythrine involves an aryl–aryl coupling reaction of halo amides protected by a methoxymethyl group with a palladium reagent. This is followed by reduction with lithium aluminium hydride and treatment with hydrochloric acid .Physical And Chemical Properties Analysis
Norchelerythrine has a molecular weight of 333.34 and a molecular formula of C20H15NO4 . More detailed physical and chemical properties such as solubility, melting point, and spectral data may require further experimental analysis.Aplicaciones Científicas De Investigación
Antibacterial Agent
Norchelerythrine: has shown potential as a potent antibacterial agent. It can disrupt bacterial cell walls and membranes, which is crucial in combating antibiotic-resistant bacteria. This disruption leads to the prevention of bacterial growth and contributes to bacterial death .
Cellular Apoptosis Inducer
Research indicates that Norchelerythrine can inhibit SERCA (Sarco/Endoplasmic Reticulum Ca2±ATPase) activity. This inhibition leads to an accumulation of calcium ions in the cytoplasm, which forces an influx into the mitochondria, triggering apoptosis signaling and cellular destruction .
Anti-Cancer Properties
Norchelerythrine exhibits anti-cancer qualities by acting as a selective and cell-permeable protein kinase C inhibitor, which is a vital target in cancer therapy. Its efficacy in this role has led to its consideration as a base for novel anti-cancer drugs .
G-Protein-Coupled CB1 Receptor Antagonist
It serves as an efficacious antagonist of G-protein-coupled CB1 receptors. This property is significant because CB1 receptor antagonists are being explored for therapeutic potential in various conditions, including obesity, addiction, and pain .
Role in Mitochondrial Function
The high concentration of calcium ions in mitochondria, caused by Norchelerythrine’s action, greatly alters mitochondrial activity. This alteration can be leveraged to study mitochondrial functions and potentially develop treatments for mitochondrial diseases .
Synthesis of Novel Alkaloids
Norchelerythrine has been used in the synthesis of novel alkaloids through palladium-catalyzed reactions. These synthetic pathways are crucial for developing new pharmacologically active compounds .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNQXPMULKFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219044 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norchelerythrine | |
CAS RN |
6900-99-8 | |
| Record name | Norchelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of norchelerythrine?
A1: While the exact mechanism of action is still under investigation, research suggests that norchelerythrine exhibits its biological activities by interacting with various molecular targets, including DNA, enzymes like α-glucosidase and α-amylase [, ], and potentially other cellular components.
Q2: How does norchelerythrine interact with DNA?
A2: Norchelerythrine can intercalate into DNA, meaning it inserts itself between the base pairs of the DNA helix []. This interaction can interfere with DNA replication and transcription, ultimately affecting cell growth and proliferation.
Q3: What are the downstream effects of norchelerythrine's interaction with α-glucosidase and α-amylase?
A3: Norchelerythrine demonstrates mixed inhibition against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption []. By inhibiting these enzymes, norchelerythrine could potentially modulate blood glucose levels.
Q4: What is the molecular formula and weight of norchelerythrine?
A4: The molecular formula of norchelerythrine is C19H14NO4+, and its molecular weight is 316.32 g/mol.
Q5: What spectroscopic data are available for norchelerythrine?
A5: Norchelerythrine has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ] and Mass Spectrometry (MS) [, , ]. These studies have provided valuable insights into its structural elucidation and characterization.
Q6: Is there information available on the material compatibility of norchelerythrine?
A6: The provided research primarily focuses on the isolation, structural characterization, and biological evaluation of norchelerythrine. Specific information regarding its material compatibility is not available in these studies.
Q7: What is known about the stability of norchelerythrine under various conditions?
A7: Limited information is available on the stability of norchelerythrine under various conditions. Further research is required to comprehensively evaluate its stability profile.
Q8: Does norchelerythrine possess any known catalytic properties?
A8: The current research primarily focuses on the biological activities of norchelerythrine. There is no evidence to suggest it possesses inherent catalytic properties.
Q9: Have there been any computational studies on norchelerythrine?
A9: Yes, computational studies have been conducted to investigate the NMR chemical shifts of norchelerythrine [, ]. These studies employed theoretical calculations to predict and understand its spectroscopic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



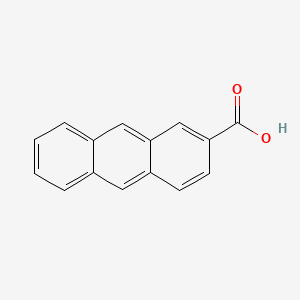

![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)
